Benzylselenium sulfuric acid
Description
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Properties
CAS No. |
82571-51-5 |
|---|---|
Molecular Formula |
C7H8O3SSe |
Molecular Weight |
251.2 g/mol |
IUPAC Name |
sulfoselanylmethylbenzene |
InChI |
InChI=1S/C7H8O3SSe/c8-11(9,10)12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9,10) |
InChI Key |
QPEGJTFEJCMSJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[Se]S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]S(=O)(=O)O |
Related CAS |
20190-79-8 (potassium salt) |
Synonyms |
enzylselenium sulfuric acid benzylselenium sulfuric acid, potassium salt potassium benzylselenosulfate |
Origin of Product |
United States |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electrophilic selenium center facilitates aromatic substitution, akin to sulfonation or nitration. For example:
Reaction with aromatic hydrocarbons :
This mirrors the mechanism of sulfuric acid in sulfonation, where selenium replaces the sulfonic group2 .
Key factors influencing reactivity :
| Parameter | Effect on Reaction |
|---|---|
| Temperature | Increases electrophilicity of Se |
| Solvent polarity | Enhances ionic intermediate stability |
| Catalyst (V₂O₅) | Accelerates selenium activation |
Nucleophilic Additions
The sulfate group’s acidity enables protonation of nucleophiles, promoting additions to unsaturated bonds:
Example with alkenes :
This parallels the hydration of alkenes by sulfuric acid, where the intermediate alkyl hydrogensulfate forms .
Mechanistic steps :
-
Protonation : Alkene reacts with H⁺ from –SO₃H.
-
Selenium attack : Electrophilic Se binds to the carbocation.
Redox Reactions
Selenium’s variable oxidation states (–II, +IV, +VI) allow redox transformations:
Oxidation :
Reduction :
These reactions are critical in synthesizing organoselenium pharmaceuticals .
Dehydration and Condensation
As a strong acid, benzylselenium sulfuric acid dehydrates alcohols and carbohydrates:
Example with ethanol :
The sulfuric acid moiety abstracts water, while selenium stabilizes carbocation intermediates .
Q & A
Q. Tiered Testing :
- Acute Toxicity : Perform Daphnia magna immobilization assays (OECD 202).
- Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish embryos via LC-MS/MS.
- Long-Term Effects : Use microcosm models to assess soil microbial community impacts over 90 days.
- Data Integration : Apply hazard quotients (HQ) to extrapolate risks across trophic levels .
Methodological and Ethical Considerations
Q. What strategies ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Detailed Protocols : Document reaction conditions (e.g., stirring rate, humidity) in supplementary materials .
- Open Data : Share raw NMR, HPLC, and crystallography files in public repositories (e.g., Zenodo).
- Collaborative Validation : Partner with independent labs to replicate key findings, addressing discrepancies through iterative refinement .
Q. How can researchers ethically manage conflicting interests when reporting negative results for this compound applications?
- Methodological Answer :
- Transparency : Disclose funding sources and potential biases in the "Conflicts of Interest" section.
- Pre-registration : Submit experimental designs to platforms like Open Science Framework (OSF) prior to data collection.
- Negative Data Reporting : Publish in journals specializing in null results (e.g., PLOS ONE) to prevent publication bias .
Data Presentation and Reporting
Q. What are the minimum data requirements for publishing studies on this compound in peer-reviewed journals?
- Methodological Answer :
- Structural Characterization : Full NMR assignments, HRMS data, and crystallographic coordinates (if available).
- Experimental Replicates : Include triplicate measurements for kinetic or toxicity assays with standard deviations.
- Ethics Compliance : Provide Institutional Review Board (IRB) approval for studies involving human/animal subjects .
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
